2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine basic properties
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine basic properties
An In-depth Technical Guide to the Core Basic Properties of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Introduction
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative that has emerged as a compound of significant interest within medicinal chemistry and pharmaceutical research.[1] As a versatile chemical building block, it serves as a precursor in the synthesis of novel therapeutic agents, with investigations pointing towards its potential applications in the fields of oncology and neuropharmacology.[1] Structurally, it belongs to the tryptamine class, characterized by an indole scaffold connected to an ethylamine side chain. Its unique substitution pattern—two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position—confers distinct physicochemical and pharmacological properties that are crucial for its development and application.[1]
This technical guide provides a comprehensive analysis of the core basic properties of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine. We will delve into its chemical structure, the electronic effects of its substituents on basicity, its pharmacological profile, and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and utilization of this promising molecule.
Physicochemical and Basic Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine are summarized below.
Summary of Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | [1] |
| CAS Number | 299165-92-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2][3][5] |
| Molecular Weight | 243.13 g/mol | [1][2][3] |
| Melting Point | 142–144°C | [1] |
| Appearance | Solid (typical) | N/A |
Structural Analysis and the Nature of Basicity
The basicity of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a cornerstone of its chemical identity and a critical parameter for drug development, influencing factors such as salt formation, solubility, and receptor interaction.
The primary basic center in the molecule is the terminal amino group (-NH₂) of the ethylamine side chain. The availability of the lone pair of electrons on this nitrogen atom to accept a proton (H⁺) defines its strength as a Brønsted-Lowry base.[6][7] The chemical environment, particularly the electronic nature of the substituted indole ring, significantly modulates this basicity.
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Inductive and Resonance Effects: The indole nucleus itself can influence the side chain. More importantly, the substituents on the indole ring exert powerful electronic effects.
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Dichloro Substitution (-Cl): The two chlorine atoms at positions 4 and 6 are highly electronegative. They act as strong electron-withdrawing groups through the inductive effect, pulling electron density from the aromatic ring system.[8][9] This withdrawal of electron density makes the indole nucleus less electron-rich, which in turn can slightly decrease the electron density on the side-chain nitrogen, making the lone pair less available for protonation. Consequently, halogenated tryptamines are generally expected to be weaker bases than their non-halogenated counterparts.[9]
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Methyl Substitution (-CH₃): The methyl group at position 2 is a weak electron-donating group.[9] It pushes electron density into the indole ring, which can slightly counteract the electron-withdrawing effect of the chlorine atoms. However, the combined inductive effect of two chlorine atoms is expected to dominate, resulting in a net decrease in basicity compared to an unsubstituted tryptamine.
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The interplay of these factors means that while 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is definitively a base, its pKa is likely to be lower than that of tryptamine itself.
Pharmacological Profile and Mechanism of Action
As a tryptamine derivative, the compound's primary pharmacological activity is anticipated to involve interaction with serotonin (5-HT) receptors.[10][11] Many substituted tryptamines are known to be agonists, particularly at the 5-HT₂A receptor, an interaction that is central to the mechanism of classic psychedelic compounds.[12][13][14]
Beyond its expected serotonergic activity, research has specifically identified 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine as a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1] GSK-3β is a key enzyme in numerous signaling pathways implicated in cellular processes like proliferation and apoptosis.[1] Its inhibition is a therapeutic strategy being explored for cancer and neurodegenerative diseases. This dual potential—as a serotonergic agent and a kinase inhibitor—makes it a particularly interesting subject for drug discovery.
Postulated 5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates a downstream signaling cascade involving the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, leading to a variety of cellular responses.
Caption: Postulated 5-HT₂A receptor activation pathway.
Experimental Protocols
To facilitate further research, this section provides standardized methodologies for characterizing the basicity and purity of the title compound.
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is the definitive quantitative measure of a compound's basicity. This protocol describes its determination using potentiometric titration.
Objective: To determine the pKa of the protonated amine group of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine.
Materials:
-
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine (or its hydrochloride salt)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode, calibrated with pH 4.0, 7.0, and 10.0 buffers
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Methodology:
-
Sample Preparation: Accurately weigh approximately 25-50 mg of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride and dissolve it in ~40 mL of deionized water in a 100 mL beaker. If using the free base, dissolve a similar amount in ~40 mL of water and add a stoichiometric excess of 0.1 M HCl (e.g., 1.5 equivalents) to ensure full protonation.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.
-
Initial Reading: Begin stirring at a moderate, constant speed. Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH titrant from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration, reducing the increment size as the pH begins to change more rapidly (approaching the equivalence point). Continue adding titrant well past the equivalence point until the pH curve flattens in the alkaline region.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2). Read the pH value from the graph corresponding to the volume of NaOH at Vₑ/2. This represents the point where the concentrations of the protonated species (R-NH₃⁺) and the free base (R-NH₂) are equal.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of the compound.[1]
Objective: To determine the purity of a sample of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% TFA
-
Sample diluent: 50:50 mixture of Mobile Phase A and B
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the sample diluent. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: 70:30 Methanol/Water (Isocratic) or a suitable gradient (e.g., 30% to 90% B over 15 minutes) for method development.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm or 280 nm (indole chromophore)
-
Column Temperature: 30°C
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Conclusion
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine with a well-defined chemical structure that dictates its fundamental properties. Its basicity, centered on the ethylamine side chain, is predictably attenuated by the strong electron-withdrawing effects of the two chlorine substituents on the indole ring. This characteristic is crucial for its handling, formulation, and biological interactions. The compound's demonstrated activity as a GSK-3β inhibitor and its presumed affinity for serotonin receptors mark it as a molecule with significant therapeutic potential. The standardized protocols provided herein offer a robust framework for its consistent analysis, ensuring data integrity and comparability across research endeavors. Further exploration of this compound is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug development.
References
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. Retrieved from [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. Retrieved from [Link]
-
Páleníček, T., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ACS Chemical Neuroscience. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)-ethylamine. Retrieved from [Link]
-
Blossom Analysis. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and physicochemical data of substituted indole Schiff bases. Retrieved from [Link]
-
PubChemLite. (n.d.). 886362-21-6 (C9H7Cl2N). Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 2-(4,6-Dichloro-2-methyl-1H-indol-3-YL)-ethylamine. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). CAS 299165-92-7 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)-ethylamine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Retrieved from [Link]
-
OpenStax. (2023). 24.4 Basicity of Arylamines. Organic Chemistry. Retrieved from [Link]
-
Supporting Information for Indole Synthesis. (2023). Retrieved from [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tryptamine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.4: Basicity of Amines. Retrieved from [Link]
-
PubMed. (1998). (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-(1,2,2,6,6- pentamethylpiperidin-4-yl)-2,4-pentadienamide, a novel, potent and selective inhibitor of the osteoclast V-ATPase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4,6-dichloro-1h-indol-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (2025). Controlled Substances - Alphabetical Order. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(4,6-Dichloro-2-Methyl-1H-indol-3-yl)ethanaMine price,buy 2-(4,6-Dichloro-2-Methyl-1H-indol-3-yl)ethanaMine - chemicalbook [m.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. 2-(4,6-DICHLORO-2-METHYL-1H-INDOL-3-YL)-ETHYLAMINE CAS#: [m.chemicalbook.com]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 10. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psilosybiini.info [psilosybiini.info]
- 12. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. journals.plos.org [journals.plos.org]

